molecular formula C4H8N2O3 B555635 (R)-3,4-Diamino-4-oxobutanoic acid CAS No. 200260-37-3

(R)-3,4-Diamino-4-oxobutanoic acid

Cat. No. B555635
CAS RN: 200260-37-3
M. Wt: 132.12 g/mol
InChI Key: PMLJIHNCYNOQEQ-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,4-Diamino-4-oxobutanoic acid, also known as (R)-3,4-DADOB, is an important organic acid that is used in a variety of scientific and industrial applications. It is a chiral compound, meaning that it is composed of two enantiomers that are mirror images of each other, and exhibits a range of unique properties. This versatile compound is used in a variety of ways, including as a reagent in organic synthesis, as a catalyst for biochemical processes, and as a drug in pharmaceuticals.

Scientific Research Applications

Biological Significance and Synthetic Approaches

(R)-3,4-Diamino-4-oxobutanoic acid, a nonproteinogenic amino acid, has garnered significant interest due to its presence in various natural products and complex molecules. This compound has notable biological properties and is utilized as a building block in the synthesis of new molecules. It also plays a role in modifying the biological behavior of known peptidic entities. Its applications extend to environmentally safe hydrogen production for fuel cells, selective CO2 transportation, and food chemistry as an inhibitor of polyphenol oxidase and an enhancer of Maillard browning (Viso et al., 2011).

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of all four N,N'-protected stereoisomers of 2,3-diaminobutanoic acid, which is found in peptide antibiotics, toxins, and biologically active molecules. This synthesis plays a crucial role in the targeted production of specific isomers (Robinson et al., 2001).

Occurrence in Natural Systems

(R)-3,4-Diamino-4-oxobutanoic acid has been identified in the root nodules of Lotus tenuis, co-occurring in two diastereoisomeric forms. This discovery contributes to understanding the compound's role in natural biological systems (Shaw et al., 1982).

Applications in Sensor Development

This compound has also been explored in the development of solvent colorimetric paper-based polydiacetylene sensors. These sensors show a colorimetric response to various organic solvents, demonstrating potential in solvent detection and identification (Pumtang et al., 2011).

Microbial Reduction Processes

It has been investigated in the microbial reduction of ethyl 4-chloro-3-oxobutanoate, leading to the production of ethyl (R)-4-chloro-3-hydroxybutanoate. This process highlights the compound's role in microbial biotransformations and organic synthesis (Kataoka et al., 1999; Shimizu et al., 1990).

properties

IUPAC Name

(3R)-3,4-diamino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJIHNCYNOQEQ-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,4-Diamino-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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